Cancer/testis antigen 1 (89-100)
Description
Properties
sequence |
EFYLAMPFATPM |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (89-100);NY-ESO-1 (89-100) |
Origin of Product |
United States |
**molecular and Structural Characteristics of Cancer/testis Antigen 1 89 100 **
Peptide Sequence and Epitope Identification of Cancer/Testis Antigen 1 (89-100)
The specific amino acid sequence corresponding to the 89-100 region of the NY-ESO-1 protein (UniProt accession P78358) is LLEFYLAMPFAT . This segment is part of a larger region that has been identified to contain multiple T-cell epitopes, which are short peptide fragments capable of being recognized by the immune system to trigger a response.
The identification of epitopes within this region is crucial for developing targeted immunotherapies. Research has shown that overlapping peptides spanning this area can elicit robust T-cell responses. For instance, a longer, promiscuous peptide, NY-ESO-1 (87-111), with the sequence LLEFYLAMPFATPMMEAELARRSLAQ , is known to be recognized by T-cells in conjunction with multiple HLA-DR and HLA-DP4 alleles. bmj.com
More specifically, an epitope fully contained within the 89-100 region has been identified. The peptide sequence from position 92 to 100, LAMPFATPM , is a known HLA-Cw3-restricted epitope. pnas.org This means it is presented by the MHC class I molecule HLA-Cw3 and can be recognized by cytotoxic CD8+ T-cells, which then target and kill the cancer cells displaying this epitope. bpsbioscience.com The process of identifying such epitopes often involves screening overlapping peptide libraries for their ability to stimulate T-cells isolated from cancer patients. pnas.org
| Peptide Name | Sequence | Position | Known Restriction |
| Cancer/Testis Antigen 1 (89-100) | LLEFYLAMPFAT | 89-100 | Contains known epitopes |
| NY-ESO-1 (92-100) | LAMPFATPM | 92-100 | HLA-Cw3 |
| NY-ESO-1 (87-111) | LLEFYLAMPFATPMMEAELARRSLAQ | 87-111 | Promiscuous (HLA-DR, HLA-DP4) |
Structural Analysis of Cancer/Testis Antigen 1 (89-100) in Major Histocompatibility Complex (MHC) Class I Presentation
For an epitope like NY-ESO-1 (92-100) to be recognized by a T-cell, it must be presented on the cancer cell surface by a Major Histocompatibility Complex (MHC) class I molecule. bpsbioscience.com The MHC-I molecule has a specific peptide-binding groove that accommodates short peptides, typically 8-10 amino acids in length. The specific amino acids of the peptide, particularly at certain "anchor" positions, interact with corresponding pockets within the MHC groove, determining the binding affinity and specificity for a particular HLA allele.
While a specific crystal structure for the NY-ESO-1 (89-100) peptide in an MHC complex is not available, the principles of presentation can be illustrated by the well-studied structure of another immunogenic NY-ESO-1 peptide, NY-ESO-1 (157-165) with the sequence SLLMWITQC , in complex with the HLA-A2 molecule. nih.govnih.gov
In this complex, the peptide adopts a specific conformation, with certain side chains fitting into the binding pockets of the HLA-A2 groove. A notable feature is the central portion of the peptide, which protrudes from the MHC surface, creating a "peg" that is a primary point of contact for the T-cell receptor (TCR). nih.gov Similarly, the NY-ESO-1 (92-100) peptide would bind to the HLA-Cw3 molecule with its own unique set of anchor residues and a specific conformation, presenting a distinct surface for TCR recognition. The binding is a prerequisite for the peptide/MHC complex to be displayed on the cell surface and to subsequently activate CD8+ T-cells. bpsbioscience.com
| Feature | Description | Relevance to NY-ESO-1 (89-100) |
| MHC Class I Groove | A cleft on the surface of the MHC molecule that binds short peptides. | Peptides from the 89-100 region, like LAMPFATPM (92-100), must fit into this groove. |
| Anchor Residues | Specific amino acids in the peptide that fit into pockets in the MHC groove, securing the peptide. | The sequence of LAMPFATPM determines its specific binding to the HLA-Cw3 allele. |
| Peptide Conformation | The three-dimensional shape the peptide adopts when bound to the MHC molecule. | The conformation of the bound peptide creates the surface recognized by the T-cell receptor. |
| TCR Interaction Surface | The combined surface of the peptide and the MHC helices that is "scanned" by T-cell receptors. | The unique surface of the (92-100)/HLA-Cw3 complex allows for specific T-cell recognition. |
Conformational Dynamics and Stability of the Cancer/Testis Antigen 1 (89-100)/MHC Complex
The interaction between a peptide and an MHC molecule is not static; it is a dynamic process. frontiersin.org The stability and conformational dynamics of the resulting peptide-MHC (pMHC) complex are critical determinants of its immunogenicity. frontiersin.orgnih.gov A stable pMHC complex has a longer half-life on the cell surface, increasing the probability of its encounter with a specific T-cell. frontiersin.org
The conformational dynamics—subtle movements and fluctuations in the structure of the pMHC complex—can also influence TCR recognition. frontiersin.org Even complexes with similar structures can have different dynamics, which may explain differences in their ability to activate T-cells. frontiersin.org
The sequence of the bound peptide is a major factor influencing the stability of the pMHC complex. Studies on analogues of the NY-ESO-1 (157-165) peptide have demonstrated this principle. When the C-terminal cysteine of this peptide was replaced with a serine, the stability of the complex with HLA-A2 was reduced, leading to poor recognition by cytotoxic T-lymphocytes. nih.gov In contrast, replacing it with an alanine (B10760859) maintained the complex's stability and T-cell recognition. nih.gov
Applying this to the Cancer/Testis Antigen 1 (89-100) region, the specific sequence of an epitope like LAMPFATPM (92-100) is critical for forming a stable complex with HLA-Cw3. Any variations in this sequence could potentially alter the complex's stability and conformational dynamics, thereby affecting its ability to trigger an effective anti-tumor immune response. The intrinsic ability of this peptide to form a stable and recognizable complex is what defines it as a potent T-cell epitope.
| Factor | Influence on Complex Stability and Dynamics |
| Peptide Sequence | The primary determinant of binding affinity and stability. Anchor residues must be compatible with the MHC groove's pockets. |
| Peptide-MHC Interactions | Hydrogen bonds and van der Waals forces between the peptide and the MHC molecule. |
| Conformational Flexibility | The degree of movement within the peptide and the MHC binding groove. |
| Solvent Exposure | The extent to which parts of the peptide are exposed to the surrounding environment. |
**antigen Processing and Presentation of Cancer/testis Antigen 1 89 100 **
Mechanisms of Proteasomal Processing and Peptide Generation
The initial step in the MHC class I antigen presentation pathway for intracellular proteins like NY-ESO-1 is the degradation of the full-length protein into smaller peptide fragments. This is primarily carried out by the proteasome, a large multi-catalytic protease complex located in the cytoplasm.
The full-length NY-ESO-1 protein is targeted for degradation, often through ubiquitination, and is then fed into the proteasome. The proteasome cleaves the protein into peptides of various lengths. The standard proteasome is constitutively active in most cells, but in tumor cells or under inflammatory conditions (e.g., in the presence of interferon-gamma), it can be replaced by the immunoproteasome. The immunoproteasome has slightly different catalytic subunits that enhance the generation of peptides with C-terminal residues that are favored for binding to MHC class I molecules.
Research has shown that the generation of certain NY-ESO-1 epitopes is dependent on proteasomal activity. For example, the processing of some regions of NY-ESO-1 defines immunodominant regions for cytotoxic T lymphocyte (CTL) recognition aacrjournals.org. However, studies have also indicated that not all NY-ESO-1 epitopes are generated through the standard proteasome pathway. For instance, the generation of the well-studied NY-ESO-1157-165/HLA-A2 epitope has been shown to be proteasome-independent in some contexts, instead requiring processing by other proteases like tripeptidyl peptidase II (TPPII) psu.edu. This highlights the complexity and diversity of pathways that can lead to the generation of antigenic peptides from a single tumor antigen.
The region of NY-ESO-1 spanning amino acids 81-110, which includes the (89-100) fragment, has been identified as a major immunodominant region for CTLs, suggesting efficient proteasomal processing of this area aacrjournals.org.
Role of the Transporter Associated with Antigen Processing (TAP) in Cancer/Testis Antigen 1 (89-100) Transport
Once generated in the cytosol, peptide fragments destined for MHC class I presentation must be transported into the endoplasmic reticulum (ER). This crucial step is mediated by the Transporter Associated with Antigen Processing (TAP).
The TAP complex is a heterodimer consisting of TAP1 and TAP2 subunits, which form a channel through the ER membrane. It belongs to the ATP-binding cassette (ABC) transporter family and uses energy from ATP hydrolysis to move peptides from the cytosol into the ER lumen mdpi.com. TAP has a preference for peptides that are typically 8-16 amino acids in length and possess hydrophobic or basic C-terminal residues, which are characteristics of many MHC class I-binding peptides.
The essential role of TAP in the presentation of NY-ESO-1 peptides is demonstrated in experimental systems using TAP-deficient cell lines, such as T2 cells. In these cells, MHC class I molecules are unstable and are not efficiently loaded with endogenous peptides. However, they can be stabilized and loaded by the addition of exogenous peptides that fit their binding groove nih.gov. For endogenous NY-ESO-1 peptides to be presented on the cell surface by class I molecules, a functional TAP transporter is required to deliver them to the ER. Deficiencies or downregulation of TAP expression in cancer cells is a known mechanism of immune evasion, as it prevents tumor antigens from being presented to cytotoxic T cells frontiersin.org. Therefore, the transport of processed NY-ESO-1 peptides, including those generated from the 89-100 region, is a critical checkpoint in the MHC class I presentation pathway.
Peptide Loading onto MHC Class I Molecules (e.g., HLA-A1) in the Endoplasmic Reticulum
Inside the endoplasmic reticulum, the transported peptides are loaded onto nascent MHC class I molecules. This loading is a highly regulated process involving a multi-protein complex known as the peptide-loading complex (PLC). The PLC includes the TAP transporter, tapasin, calreticulin (B1178941), and ERp57, which collectively ensure that only high-affinity peptides are stably bound to the MHC class I molecule.
While the specific peptide NY-ESO-1 (89-100) has been identified as the minimal, most potent sequence for a DR1-restricted (MHC Class II) determinant, eliciting a CD4+ T cell response pnas.org, epitopes from the immediate vicinity are presented by MHC Class I molecules. For example, research has identified the overlapping peptide NY-ESO-1 (92-100) as an epitope presented by the class I molecules HLA-B3501 and HLA-Cw0304 aacrjournals.org. Another study confirmed the presentation of the NY-ESO-1 (92-100) epitope by HLA-B35 frontiersin.org.
The user's query specifies loading onto HLA-A1. However, based on the available research, there is no direct evidence identifying NY-ESO-1 (89-100) or immediately adjacent peptides as being presented by the HLA-A1 allele. The binding of a peptide to an MHC molecule is highly specific, determined by the anchor residues of the peptide and the corresponding pockets in the MHC binding groove. Each HLA allele has a unique binding motif.
Once a suitable peptide is bound, the MHC class I-peptide complex is stabilized and released from the PLC. It is then transported through the Golgi apparatus to the cell surface, where it is displayed for surveillance by CD8+ cytotoxic T cells mdpi.com. If a T cell with a matching T-cell receptor recognizes the NY-ESO-1 peptide-MHC complex, it can become activated and kill the tumor cell.
Table 1: Selected Research Findings on NY-ESO-1 Peptide Epitopes
| Peptide Fragment | Amino Acid Sequence | Identified As | HLA Restriction | Reference(s) |
|---|---|---|---|---|
| NY-ESO-1 (89-100) | - | Minimal, potent CD4+ T cell determinant | HLA-DR1 (Class II) | pnas.org |
| NY-ESO-1 (92-100) | - | CD8+ T cell epitope | HLA-B3501, HLA-Cw0304 | aacrjournals.org |
| NY-ESO-1 (94-102) | - | CD8+ T cell epitope | HLA-B35 | aacrjournals.org |
| NY-ESO-1 (94-104) | - | CD8+ T cell epitope | HLA-B35 | frontiersin.org, aacrjournals.org |
| NY-ESO-1 (157-165) | SLLMWITQC | CD8+ T cell epitope | HLA-A*0201 | jpt.com, bmj.com |
**immunological Recognition of Cancer/testis Antigen 1 89 100 by T Cells**
Generation and Specificity of Cancer/Testis Antigen 1 (89-100)-Specific Cytotoxic T Lymphocytes (CTLs)
The generation of cytotoxic T lymphocytes (CTLs) specific for cancer antigens is a critical step in effective anti-tumor immunity. While direct studies on the NY-ESO-1 (89-100) peptide are limited, research on nearby and overlapping epitopes provides significant insights. Notably, the region encompassing amino acids 80-109 of NY-ESO-1 has been identified as highly immunogenic, primarily eliciting CD4+ T-cell responses. nih.govpnas.org Specifically, the 12-mer peptide at positions 87-98 is a key determinant for this CD4+ T-cell reactivity. pnas.org The presence of a robust CD4+ T-helper cell response is often crucial for the optimal priming and maintenance of CD8+ CTLs. nih.gov
CTLs targeting other immunodominant epitopes of NY-ESO-1, such as the HLA-A2-restricted peptide 157-165, have been successfully generated from the peripheral blood of cancer patients and healthy donors. nih.govbmj.com These CTLs demonstrate the ability to recognize and lyse tumor cells that endogenously express NY-ESO-1, confirming the processing and presentation of these epitopes on the tumor cell surface. nih.govbmj.com The generation of these specific CTLs in vitro often involves stimulating peripheral blood mononuclear cells with the peptide of interest, sometimes in the presence of cytokines like IL-21 to enhance expansion and functionality. bmj.com The specificity of these CTLs is paramount, as effective anti-tumor responses rely on their ability to distinguish cancer cells from healthy tissues.
While the primary focus in the 80-109 region has been on CD4+ T cells, the possibility of generating CTLs against epitopes within or overlapping the 89-100 sequence remains an area for further investigation. The established immunogenicity of this region suggests its potential to harbor CTL epitopes that could be exploited for therapeutic purposes.
T-Cell Receptor (TCR) Repertoire and Affinity in Response to Cancer/Testis Antigen 1 (89-100)/MHC Complexes
Studies on NY-ESO-1 have extensively characterized the TCRs directed against the immunodominant 157-165 peptide presented by HLA-A2. Naturally occurring TCRs specific for this epitope typically exhibit affinities in the micromolar range. frontiersin.org To enhance the anti-tumor efficacy of T cells, researchers have engineered higher-affinity TCRs. nih.govbiorxiv.org These affinity-enhanced TCRs can confer superior recognition of tumor cells and more potent effector functions. biorxiv.org However, there is an optimal affinity threshold, beyond which increased affinity does not translate to improved function and may even lead to off-target toxicities. frontiersin.orgscispace.com
While specific data on the TCR repertoire and affinity for the NY-ESO-1 (89-100) peptide is not available, the principles derived from the study of other NY-ESO-1 epitopes are applicable. It is understood that a diverse TCR repertoire against a given epitope is beneficial, allowing for a more robust and adaptable immune response. The affinity of TCRs recognizing the (89-100) pMHC complex would likely fall within the typical range for self-antigens, and strategies to enhance this affinity could be a viable approach to improve the therapeutic potential of T cells targeting this epitope. Machine learning models trained on large datasets of known TCR-epitope interactions are emerging as a tool to predict and identify novel TCRs specific for epitopes like those within NY-ESO-1. biorxiv.org
Table 1: Binding Parameters of Engineered High-Affinity T-Cell Receptors for NY-ESO-1/HLA-A2
| TCR Variant | Peptide/MHC | K D (nM) | t 1/2 (s) | Activity |
| 1G4(c58/c61) | NY-ESO-1/HLA-A2 | 0.026 | 26000 | Agonist |
| 1G4(c5/c100) | NY-ESO-1/HLA-A2 | 5 | 5880 | Agonist |
| 1G4(c10/c1) | NY-ESO-1/HLA-A2 | 84 | 720 | Agonist |
| 1G4(c12/c2) | NY-ESO-1/HLA-A2 | 450 | 240 | Agonist |
| Data sourced from a study on TCR binding affinities and kinetics. nih.gov | ||||
| Note: This table presents data for the NY-ESO-1(157-165) peptide as a reference for TCR affinity enhancement. |
Role of Co-stimulatory and Co-inhibitory Molecules in Cancer/Testis Antigen 1 (89-100) T-Cell Responses
The activation and function of T cells are not solely dependent on TCR engagement but are finely tuned by a balance of signals from co-stimulatory and co-inhibitory molecules. These molecules, often referred to as immune checkpoints, can either amplify or dampen the T-cell response.
Co-stimulatory molecules are essential for the full activation, proliferation, and survival of T cells. Key co-stimulatory pathways include the interaction of CD28 on T cells with B7-1 (CD80) and B7-2 (CD86) on antigen-presenting cells (APCs). mdpi.com To enhance the immunogenicity of cancer vaccines, strategies have been developed to incorporate co-stimulatory molecules. For instance, the TRICOM platform combines B7-1, ICAM-1, and LFA-3 to augment T-cell activation and avidity. frontiersin.org The use of such adjuvants in NY-ESO-1 vaccines has been shown to induce higher numbers of antigen-specific T cells. frontiersin.org
Co-inhibitory molecules , on the other hand, serve to downregulate T-cell responses and maintain immune homeostasis. Tumors can exploit these pathways to evade immune destruction. Prominent co-inhibitory receptors on T cells include Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) and Programmed cell Death protein 1 (PD-1). nih.gov High expression of these molecules on NY-ESO-1-specific T cells can correlate with T-cell dysfunction and disease progression. nih.gov Blocking these inhibitory pathways with checkpoint inhibitor antibodies (e.g., anti-CTLA-4, anti-PD-1) can unleash the anti-tumor T-cell response. Combining NY-ESO-1-targeted therapies with checkpoint inhibitors is a promising strategy to overcome the immunosuppressive tumor microenvironment. nih.gov
While not specifically documented for the (89-100) peptide, the T-cell response to this epitope would be subject to the same regulatory control by co-stimulatory and co-inhibitory molecules. Therefore, therapeutic strategies aimed at modulating these pathways would likely impact the efficacy of T cells targeting this region of NY-ESO-1.
Cross-Presentation Pathways for Cancer/Testis Antigen 1 (89-100) and Dendritic Cell Involvement
Dendritic cells (DCs) are the most potent antigen-presenting cells and are critical for initiating primary T-cell responses. iiarjournals.org A key function of DCs in anti-tumor immunity is their ability to perform cross-presentation, a process where they capture exogenous antigens (such as those released from dying tumor cells) and present them on MHC class I molecules to activate CD8+ CTLs. pnas.orgsjtu.edu.cn
The full-length NY-ESO-1 protein can be taken up and processed by DCs for presentation to both CD4+ and CD8+ T cells. pnas.orgfrontiersin.org Studies have shown that monocyte-derived DCs are particularly efficient at cross-presenting soluble NY-ESO-1 protein, especially when it is part of an immune complex that can be taken up via Fcγ receptors. pnas.org Furthermore, a specific receptor on the surface of immature DCs, calreticulin (B1178941), has been identified as a receptor for NY-ESO-1. The interaction between NY-ESO-1 and calreticulin facilitates the uptake and subsequent cross-presentation of the antigen to CD8+ T cells. sjtu.edu.cn This direct interaction provides a link between the tumor antigen and the innate immune system, promoting the initiation of an adaptive immune response. sjtu.edu.cn
The use of adjuvants, such as saponin-based adjuvants (SBAs), can further enhance the cross-presentation of NY-ESO-1 by DCs. frontiersin.org While the specific mechanisms for the cross-presentation of the (89-100) peptide have not been detailed, it is understood that as part of the full-length protein, it would be subject to these established pathways of DC uptake and processing. The involvement of DCs is therefore indispensable for priming a naive T-cell response against this and other epitopes of Cancer/Testis Antigen 1.
**expression and Regulation of Cancer/testis Antigen 1 Mage A1 in Cancer**
Heterogeneity of MAGE-A1 Expression Across Various Tumor Types and Stages
The expression of MAGE-A1 is not uniform across all cancers; it exhibits considerable heterogeneity depending on the tumor type, histological subtype, and stage of the disease. This variability has significant implications for its use as a biomarker and therapeutic target.
MAGE-A1 expression has been detected in a wide array of malignancies, including:
Lung Cancer: MAGE-A1 is expressed in non-small cell lung cancer (NSCLC), with some studies indicating its presence in the early stages of carcinogenesis. ascopubs.orgnih.gov In lung adenocarcinoma, high MAGE-A1 expression has been observed. ascopubs.org
Bladder Cancer: MAGE-A family members, including MAGE-A1, are expressed in bladder cancer. mdpi.comclinicaltrials.gov
Melanoma: MAGE-A1 was first identified in melanoma, and its expression is frequently observed in this cancer type. frontiersin.orgamsterdamumc.nl
Hepatocellular Carcinoma: Expression of MAGE-A1 mRNA has been detected in several hepatocarcinoma cell lines. researchgate.net
Breast Cancer: MAGE-A1 expression is found in a subset of invasive breast cancers, particularly in ductal carcinomas. nih.gov
Glioma: MAGE-A1 is expressed in a significant percentage of glioma tissues, with its expression level increasing with higher pathological grades. nih.gov
Neuroblastoma: In neuroblastoma, MAGE-A1 expression has been detected in a notable proportion of primary tumors. nih.gov
Myxoid and Round Cell Liposarcoma: MAGE-A1 expression has been observed in a small percentage of these tumors. nih.gov
Oral Squamous Cell Carcinoma: MAGE-A1 expression has been identified in cases of oral squamous cell carcinoma. researchgate.net
The frequency of MAGE-A1 expression varies significantly among these cancers. For instance, in a study of invasive breast cancer, MAGE-A1 was positive in 6% of cases. nih.gov In gliomas, the expression rate was found to be 64.1%. nih.gov Even within a single tumor type, expression can be heterogeneous, with only a subset of tumor cells staining positive for the antigen. aacrjournals.org This focal expression pattern is a common feature of MAGE-A antigens. aacrjournals.org
The following table summarizes the expression of MAGE-A1 in various cancer types based on research findings.
| Cancer Type | Expression Frequency/Details |
| Invasive Breast Cancer | 6% of tumors positive. nih.gov |
| Glioma | 64.1% of tissues expressed MAGE-A1. nih.gov |
| Neuroblastoma | 36% of primary tumors expressed MAGE-A1. nih.gov |
| Myxoid/Round Cell Liposarcoma | 11% of tumors showed MAGE-A1 staining. nih.gov |
| Non-Small Cell Lung Cancer | Expression detected, with some reports of higher rates in more advanced stages. frontiersin.orgoup.com |
| Hepatocellular Carcinoma | Detected in multiple cell lines. researchgate.net |
Factors Influencing MAGE-A1 Re-expression in Tumor Cells
The re-expression of MAGE-A1 in tumor cells is a complex process influenced by several factors, with epigenetic dysregulation being the central mechanism.
The primary trigger for MAGE-A1 re-expression is the demethylation of its gene promoter . nih.govnih.gov This process is often part of a broader, genome-wide hypomethylation that occurs during tumorigenesis. nih.gov The loss of methylation allows transcription factors to access the promoter and initiate gene expression. nih.govaacrjournals.org
In addition to DNA demethylation, histone modifications that create a more "open" chromatin structure, such as histone acetylation and specific histone methylations (H3K4me2), facilitate MAGE-A1 expression. nih.govmdpi.com However, these histone changes appear to be secondary to and dependent on the initial DNA demethylation event. nih.gov
The tumor microenvironment and cellular signaling pathways may also play a role. For instance, the process of Epithelial to Mesenchymal Transition (EMT) , a key process in tumor progression and metastasis, can influence the expression of various tumor antigens. frontiersin.orgnih.govmdpi.com While some cancer/testis antigens are upregulated during EMT, the specific impact on MAGE-A1 expression can vary. frontiersin.org
Furthermore, the presence of certain transcription factors is a prerequisite for MAGE-A1 expression, but their binding is contingent on the demethylated state of the promoter. nih.gov
Correlation of MAGE-A1 Expression with Tumor Progression and Phenotype
The expression of MAGE-A1 in tumors is often associated with specific clinicopathological features and can have prognostic significance, although this correlation can vary depending on the cancer type.
In several cancers, MAGE-A1 expression is linked to a more aggressive tumor phenotype and poor prognosis.
In invasive breast cancer , MAGE-A expression is more frequent in tumors with features associated with a higher risk of recurrence, such as high levels of urokinase-type plasminogen activator, a high Ki-67 proliferation score, and a lesser degree of differentiation. nih.gov
In head and neck squamous cell carcinoma , the expression of MAGE-A1-6 subtypes is correlated with advanced clinical stage and poor oncologic outcomes. researchgate.net
Conversely, in some instances, MAGE-A1 expression has been associated with a better prognosis.
In neuroblastoma , MAGE-A1 expression is significantly associated with a localized tumor stage, absence of bone marrow infiltration, and better survival, representing an independent predictor of good prognosis. nih.govnih.gov
The expression of MAGE-A1 can also correlate with specific tumor phenotypes. For example, in bladder cancer, MAGE-A4 expression, a related family member, is significantly correlated with an invasive phenotype and high-grade tumors. mdpi.com The process of epithelial-mesenchymal transition (EMT), which is associated with a more invasive and metastatic phenotype, can alter the expression profile of MAGE antigens. frontiersin.org
The following interactive table provides a summary of the correlation between MAGE-A1 expression and clinical parameters in different cancers.
| Cancer Type | Correlation with Tumor Progression/Phenotype | Prognostic Significance |
| Glioma | Increased expression with higher pathological grade. nih.gov | Poor overall survival. nih.gov |
| Lung Adenocarcinoma | Associated with malignant properties. ascopubs.org | Poor overall survival. ascopubs.org |
| Breast Cancer (Invasive) | Associated with markers of high recurrence risk (high uPA, Ki-67, poor differentiation). nih.gov | Suggests potential involvement in tumor progression. nih.gov |
| Neuroblastoma | Associated with localized tumor stage and absence of bone marrow infiltration. nih.govnih.gov | Good prognosis. nih.govnih.gov |
| Head and Neck Squamous Cell Carcinoma | Correlated with advanced clinical stage. researchgate.net | Poor oncologic outcomes. researchgate.net |
**functional Significance of Cancer/testis Antigen 1 Mage A1 in Oncogenesis and Tumor Immunity**
Role of MAGE-A1 in Tumor Cell Proliferation, Apoptosis, and Survival Pathways
MAGE-A1 has been shown to actively contribute to the malignant phenotype by influencing key cellular processes that govern tumor growth and survival.
Proliferation: Studies have demonstrated that MAGE-A1 promotes the proliferation of cancer cells. For instance, in melanoma cell lines, upregulation of MAGE-A1 has been observed to significantly enhance cell proliferation and the formation of clones. osti.gov Similarly, in lung adenocarcinoma, MAGE-A1 overexpression has been linked to augmented cell proliferation. nih.gov This proliferative push is thought to be mediated, at least in part, through the activation of specific signaling pathways, such as the C-JUN activation pathway. osti.gov
Apoptosis and Survival: A critical function of MAGE-A1 in oncogenesis is its ability to inhibit apoptosis, or programmed cell death, thereby promoting the survival of tumor cells. This anti-apoptotic effect is achieved through various mechanisms. In multiple myeloma, MAGE-A proteins, including MAGE-A1, have been shown to inhibit apoptosis by repressing the pro-apoptotic protein Bax and stabilizing the anti-apoptotic protein survivin. nih.govnih.gov This action is often linked to the suppression of the p53 tumor suppressor pathway. nih.govconicet.gov.ar By interfering with p53's ability to transactivate its target genes, MAGE-A proteins can prevent the induction of apoptosis in response to cellular stress or DNA damage. conicet.gov.arpnas.org This resistance to apoptosis can also contribute to the chemoresistance observed in some MAGE-A-expressing tumors. pnas.org
Furthermore, in multiple myeloma, MAGE-A has been found to regulate the pro-apoptotic protein BIM and the cell cycle inhibitor p21Cip1, further contributing to the inhibition of apoptosis and promotion of cell cycle progression. nih.gov The silencing of MAGE-A in myeloma cells leads to a significant decrease in live cells, highlighting its crucial role in their survival. nih.gov
| Cellular Process | Effect of MAGE-A1 Expression | Associated Cancer Types | Key Molecular Mechanisms |
|---|---|---|---|
| Proliferation | Promotes | Melanoma, Lung Adenocarcinoma | Activation of C-JUN osti.gov |
| Apoptosis | Inhibits | Multiple Myeloma, Melanoma | Repression of Bax, Stabilization of survivin, Inhibition of p53 nih.govnih.govpnas.org |
| Survival | Promotes | Multiple Myeloma | Regulation of BIM and p21Cip1 nih.gov |
MAGE-A1 Interaction with Cellular Signaling Pathways and Regulatory Proteins
The functional consequences of MAGE-A1 expression are a direct result of its interactions with a network of cellular signaling pathways and regulatory proteins. These interactions are central to its role in promoting tumorigenesis.
A primary mechanism through which MAGE-A1 exerts its effects is by modulating the function of key regulatory proteins, particularly the tumor suppressor p53. conicet.gov.ar MAGE-A proteins can directly interact with p53, which can block its binding to the promoter regions of its target genes. nih.gov This leads to a decrease in p53-dependent transcription, cell cycle arrest, and apoptosis. nih.gov Additionally, MAGE-A proteins can recruit histone deacetylases (HDACs), such as HDAC1 and HDAC3, to p53, leading to histone hypoacetylation and transcriptional repression. nih.govpnas.org This recruitment can be facilitated by MAGE-A1's interaction with the transcriptional regulator ski interacting protein (SKIP). nih.gov
Another critical interaction partner for MAGE-A1 is the E3 ubiquitin ligase TRIM28, also known as KAP1. nih.govsemanticscholar.org MAGE proteins can form complexes with KAP1, which acts as a scaffold for various proteins involved in gene silencing. semanticscholar.orgplos.org The binding of MAGE proteins to KAP1 can enhance its E3 ubiquitin ligase activity, leading to the ubiquitination and subsequent degradation of target proteins, including p53. nih.govnih.gov This MAGE-KAP1 interaction can also influence the expression of other genes by modulating KAP1's binding to KRAB domain zinc finger transcription factors (KZNFs). plos.orgnih.govplos.org For example, MAGE-I expression can lead to the degradation of the tumor suppressor ZNF382, resulting in the increased expression of the oncogene ID1. nih.govnih.gov Conversely, it can also enhance the repression of other genes, such as Ki67. plos.orgnih.govplos.org
Furthermore, MAGE-A1 has been implicated in the ERK-MAPK signaling pathway. In melanoma, MAGE-A1 is thought to activate p-C-JUN, a downstream target of this pathway, either directly or indirectly, to promote proliferation and migration. osti.gov
| Interacting Protein/Pathway | Effect of MAGE-A1 Interaction | Downstream Consequences |
|---|---|---|
| p53 | Direct binding and recruitment of HDACs nih.govpnas.org | Inhibition of p53 transactivation, decreased apoptosis, and cell cycle arrest nih.govconicet.gov.ar |
| KAP1 (TRIM28) | Forms complex, enhances E3 ligase activity nih.govsemanticscholar.org | Ubiquitination and degradation of p53 and other tumor suppressors, altered gene expression nih.govnih.govnih.gov |
| SKIP | Binds to SKIP, recruits HDAC1 nih.gov | Transcriptional repression |
| ERK-MAPK Pathway | Activates p-C-JUN osti.gov | Promotes melanoma cell proliferation and migration osti.gov |
Impact of MAGE-A1 Expression on Tumor Microenvironment and Immune Evasion
The expression of MAGE-A1 not only influences the intrinsic properties of tumor cells but also shapes the surrounding tumor microenvironment (TME) and facilitates evasion from the host's immune system.
The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix. The presence of MAGE-A1 can alter the composition and function of this environment. For instance, in upper urinary tract urothelial carcinoma, MAGE-A expression has been positively correlated with the infiltration of CD3+, CD8+, and CD45RO-positive T lymphocytes. nih.gov This suggests that while MAGE-A1 is an antigen that can attract an immune response, the tumor has likely developed mechanisms to counteract these infiltrating immune cells.
One of the key mechanisms of immune evasion is the upregulation of immune checkpoint molecules. There is evidence suggesting a link between MAGE-A expression and the expression of PD-L1, a critical immune checkpoint ligand. aacrjournals.org In several cancer types, including non-small cell lung carcinoma (NSCLC), urothelial carcinoma (UC), and squamous cell carcinoma of the head and neck (SCCHN), a high percentage of MAGE-A positive tumors also express PD-L1 on tumor cells and/or immune cells. aacrjournals.org The co-expression of MAGE-A and PD-L1 creates a rationale for combination therapies that target both the MAGE-A antigen and the PD-1/PD-L1 checkpoint pathway. aacrjournals.orgfrontiersin.org
Furthermore, the expression of MAGE-A itself can be stable even after treatment with immune checkpoint inhibitors, indicating that it remains a viable target for subsequent therapies. researchhub.com The immunosuppressive nature of the TME in MAGE-A expressing tumors is a significant barrier to effective immunotherapy. frontiersin.org This environment is often characterized by a reduction in CD8+ T-cell infiltration and an increase in the expression of immune checkpoints like PD-L1 and TGF-β. frontiersin.org Therefore, strategies that can overcome this immunosuppression, such as combining MAGE-A targeted therapies with checkpoint blockade, are being actively explored in clinical trials. nih.govclinicaltrials.gov
| Impact on TME/Immune Evasion | Observed Correlation/Effect | Associated Cancer Types | Therapeutic Implication |
|---|---|---|---|
| Immune Cell Infiltration | Positive correlation with CD3+, CD8+, and CD45RO+ T-cell infiltration nih.gov | Upper Urinary Tract Urothelial Carcinoma | Indicates an initial immune response that is likely suppressed. |
| Immune Checkpoint Expression | Co-expression with PD-L1 in a high percentage of tumors aacrjournals.org | NSCLC, Urothelial Carcinoma, SCCHN | Rationale for combination therapy with checkpoint inhibitors. nih.govfrontiersin.org |
| Immunosuppressive Microenvironment | Reduced CD8+ T-cell infiltration and increased expression of immune checkpoints frontiersin.org | Pancreatic Adenocarcinoma | Need for strategies to overcome immunosuppression. |
**preclinical Research Methodologies for Cancer/testis Antigen 1 89 100 Studies**
In Vitro Models for Studying Cancer/Testis Antigen 1 (89-100) Expression and Immunogenicity
In vitro models are fundamental for the initial characterization of MAGE-A1 (89-100) and its potential as a therapeutic target. These models allow for controlled experiments to dissect the molecular and cellular interactions involved in the anti-tumor immune response.
Cell Lines and Primary Tumor Cell Culture Systems
A critical first step in preclinical research is the use of cancer cell lines and primary tumor cells that express MAGE-A1. These cellular systems serve as a renewable source of target cells for a wide range of assays.
Established Cell Lines: A variety of human cancer cell lines have been identified to express MAGE-A1, making them invaluable tools for research. For example, in lung adenocarcinoma, cell lines such as PC9 have shown significant MAGE-A1 expression compared to normal human bronchial epithelial (HBE) cells. nih.gov The human melanoma cell line A375 is also frequently used as a positive control for MAGE-A1 expression. nih.gov Other tumor types where MAGE-A1 expressing cell lines have been utilized include breast carcinoma (e.g., KS24.22) and oral squamous cell carcinoma. nih.govnih.gov The expression of MAGE-A family genes, including MAGE-A1, can be induced in some cell lines using demethylating agents like 5-aza-2-deoxycytidine, highlighting the role of epigenetic regulation in its expression. nih.gov
Primary Tumor Cell Cultures: Primary tumor cells, isolated directly from patient tissues, provide a more clinically relevant model. Studies have compared the expression of MAGE-A1 in primary ovarian cancer cells to established cell lines, revealing that the expression profile of a combination of cell lines can often reflect the antigen expression seen in patients. oncotarget.com Analysis of primary lung adenocarcinoma tissues has shown elevated MAGE-A1 expression compared to non-cancerous tissues. nih.gov These primary cultures are crucial for validating findings from established cell lines and for understanding the heterogeneity of MAGE-A1 expression within a patient's tumor. frontiersin.org
Below is an interactive table summarizing some cell lines used in MAGE-A1 research:
Antigen Presentation Assays (e.g., T-cell stimulation, cytokine production)
To assess the immunogenicity of the MAGE-A1 (89-100) peptide, various antigen presentation assays are employed. These assays measure the ability of the peptide, when presented by antigen-presenting cells (APCs), to activate T cells.
A common approach involves co-culturing T cells with APCs (such as dendritic cells or T2 cells) that have been loaded with the MAGE-A1 (89-100) peptide. t-knife.commdpi.com The activation of T cells is then measured through several readouts:
T-cell Stimulation and Proliferation: The expansion of MAGE-A1-specific T cells upon encountering the peptide is a key indicator of an immune response. This can be quantified using various cell proliferation assays.
Cytokine Production: Activated T cells release cytokines, which are signaling molecules that orchestrate the immune response. Enzyme-linked immunosorbent assays (ELISAs) or ELISPOT assays are frequently used to measure the production of key cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor (TNF). t-knife.comnih.govmdpi.com For instance, T cells transduced with a T-cell receptor (TCR) specific for MAGE-A1 have been shown to produce IFN-γ when stimulated with MAGE-A1 peptide-loaded cells. t-knife.com
Cytotoxicity Assays: The ultimate goal of a cytotoxic T lymphocyte (CTL) response is to kill tumor cells. In vitro cytotoxicity assays, such as the chromium-51 (B80572) release assay, measure the ability of MAGE-A1-specific CTLs to lyse target tumor cells that express MAGE-A1 and the appropriate HLA molecule. psu.edu
In Vivo Animal Models for Evaluating Cancer/Testis Antigen 1 (89-100)-Targeted Approaches
Animal models are indispensable for evaluating the in vivo efficacy and safety of MAGE-A1 (89-100)-targeted therapies before they can be considered for human clinical trials.
Syngeneic and Xenograft Tumor Models for MAGE-A1 Expression
Syngeneic Models: In syngeneic models, tumor cells that are genetically identical to the host animal are implanted. This allows for the study of the interaction between the tumor, the investigational therapy, and a fully competent immune system. For MAGE-A1 research, mouse tumor cell lines can be engineered to express human MAGE-A1. nih.gov These models are crucial for assessing the efficacy of MAGE-A1-based vaccines and adoptive T-cell therapies in an immunocompetent setting. t-knife.com For example, a syngeneic mouse tumor model was used to show that knockdown of MAGE-B suppressed the growth of melanoma cells. nih.gov
Xenograft Models: Xenograft models involve the implantation of human tumor cells into immunodeficient mice. These models are particularly useful for studying the direct anti-tumor effects of therapies like MAGE-A1-specific chimeric antigen receptor (CAR)-T cells or TCR-transduced T cells, without the complication of a mouse immune response against the human cells. nih.govtscan.com For instance, the anti-tumor effects of a novel MAGE-A1-CAR-T cell were investigated in LUAD xenografts. nih.gov
Transgenic Models for Immune Response Assessment
Transgenic mouse models that express human HLA molecules are critical for studying the immune response to human T-cell epitopes like MAGE-A1 (89-100). nih.gov HLA-A*02:01 transgenic mice, for example, have been used to generate CTL lines specific for the MAGE-A1 peptide KVLEYVIKV. nih.govnih.gov These models allow researchers to study the generation and function of human-relevant T-cell responses in a controlled in vivo setting. Additionally, transgenic mouse models where the ret transgene is expressed in melanocytes have been used to study spontaneous anti-tumor immune responses against melanoma-associated antigens. mdpi.com
Advanced Techniques for Epitope Discovery and Validation Related to MAGE-A1
The identification and validation of immunogenic epitopes from tumor antigens like MAGE-A1 are crucial for the development of targeted immunotherapies.
Epitope Prediction and Mass Spectrometry: Computational algorithms can predict potential T-cell epitopes based on their binding affinity to specific HLA molecules. nih.gov These predictions can then be validated experimentally. A powerful technique for identifying naturally processed and presented epitopes is mass spectrometry. This method involves isolating HLA-peptide complexes from the surface of tumor cells and analyzing the bound peptides. This "predict-calibrate-detect" approach was successfully used to identify the HLA-A*0201-restricted MAGE-A1 epitope KVLEYVIKV (amino acids 278-286) from a human breast carcinoma cell line. nih.govpsu.edu
Phage Display and Antibody-based Detection: Phage display technology has been used to select human antibody fragments (Fab) that can specifically recognize the MAGE-A1 peptide presented by HLA-A1. pnas.org Such antibodies can be invaluable tools for directly detecting the presence of the specific T-cell epitope on the surface of tumor cells, which is a more direct measure of antigen presentation than simply detecting the MAGE-A1 protein. pnas.org
TCR Discovery Platforms: Advanced platforms like ReceptorScan and ActivScan are used to discover and characterize large libraries of TCRs with specificity for MAGE-A1 epitopes. tscan.com These high-throughput screening methods allow for the selection of TCRs with optimal affinity and expression, which can then be used for adoptive T-cell therapies. tscan.com
Immunopeptidomics and Mass Spectrometry-Based Approaches
Immunopeptidomics is a powerful approach that utilizes mass spectrometry (MS) to identify the repertoire of peptides presented by Major Histocompatibility Complex (MHC) molecules on the surface of cells. nih.gov This technique is crucial for discovering naturally processed and presented tumor-associated antigens, including those derived from CTAG1B, making it a cornerstone of modern cancer immunotherapy research. nih.gov
The typical workflow involves the immunoaffinity purification of HLA complexes from tumor cells or tissues, followed by the elution of the bound peptides. pnas.org These peptides are then separated and analyzed by high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The resulting spectra are matched against protein databases to determine the amino acid sequences of the presented peptides. nih.gov This direct analysis confirms which specific epitopes, such as fragments from CTAG1B, are being presented by the tumor and are therefore potential targets for T-cell-based immunotherapies.
Research has successfully applied this methodology to identify multiple CTAG1B-derived peptides presented by various HLA alleles on different tumor types. For instance, studies have identified epitopes within various regions of the CTAG1B protein, confirming its processing and presentation on cancer cells. While the specific 89-100 fragment is a region of interest, immunopeptidomics has identified other nearby and overlapping epitopes, validating this region as a source of potential T-cell targets. pnas.orgnih.gov
| Identified CTAG1B Peptide | HLA Restriction | Significance in Preclinical Research |
| p91-105 | HLA-DR | Investigated for ability to induce CD4+ T-cell responses, though reproducible responses were not observed in one study. nih.gov |
| 92-100 (LAMFATPML) | HLA-C03:04 | Used to generate specific CD8+ T-lymphocyte clones for functional studies and TCR isolation. pnas.org |
| p134-148 | HLA-DRB10101, 0301, *0401, *0701 | Shown to induce strong CD4+ T-cell responses in patients, demonstrating promiscuous binding to multiple HLA-DR subtypes. nih.gov |
| 157-165 (SLLMWITQC) | HLA-A02:01 | A well-characterized immunodominant epitope used extensively in vaccine studies and as a target for TCR-engineered T-cell therapies. frontiersin.orgjpt.com |
MHC Multimer and Tetramer Technology for T-Cell Detection
MHC multimer technology, particularly the use of fluorescently labeled MHC tetramers, has revolutionized the ability to directly detect and quantify antigen-specific T cells. nih.gov These reagents consist of four identical peptide-MHC (pMHC) complexes bound to a streptavidin-fluorochrome conjugate. The multivalent structure provides high-avidity binding to the T-cell receptor (TCR), allowing for stable staining and detection of even rare T-cell populations by flow cytometry. nih.govnih.gov
In preclinical studies of CTAG1B, pMHC tetramers loaded with specific epitopes are used to monitor the frequency of CTAG1B-specific CD8+ and CD4+ T cells in blood samples from vaccinated subjects or in in vitro T-cell cultures. nih.govnih.gov This technology is not only quantitative but also allows for the physical isolation of these specific T cells for further functional characterization or for the generation of T-cell clones for therapeutic purposes. nih.gov Studies have shown the ability to detect CTAG1B-specific T cells at very low frequencies and to expand them to clinically relevant numbers. nih.gov For example, after in vitro stimulation with a CTAG1B peptide, the frequency of tetramer-positive cells can increase significantly, indicating a proliferative response. nih.govbmj.com
| Finding | Frequency of CTAG1B-Specific T-Cells | Experimental Context | Reference |
| Post-vaccine CD4+ T-Cells | 1:2,500 to 1:7,000 | Detected in patients vaccinated with a recombinant CTAG1B vaccine. | nih.gov |
| Stimulated CD8+ T-Cells | 0.01% to 8.05% | Found in individual microcultures after two stimulation cycles with peptide-pulsed dendritic cells. | nih.gov |
| TCR Transduction Efficiency | 87.6% (CD8+), 89.0% (CD4+) | Percentage of T-cells staining positive for a CTAG1B-peptide/MHC tetramer after TCR gene transduction. | bmj.comnih.gov |
| Clinical Grade T-Cell Product | 67% to 97% | Purity of CD8+, tetramer+ T-cells in the final cell product manufactured for adoptive T-cell therapy. | nih.gov |
ELISPOT and Intracellular Cytokine Staining for Functional T-Cell Assays
Beyond merely detecting antigen-specific T cells, it is critical to assess their function. The Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) are two of the most common methods for this purpose.
The ELISPOT assay is a highly sensitive technique that quantifies the number of cells secreting a specific cytokine upon stimulation with an antigen. nih.gov For CTAG1B research, peripheral blood mononuclear cells (PBMCs) or isolated T cells are stimulated with a peptide like CTAG1B (89-100). Each secreting cell creates a "spot" on a membrane coated with a capture antibody, allowing for enumeration of antigen-specific, cytokine-producing cells. The IFN-γ ELISPOT is most commonly used to detect anti-tumor T-cell responses. frontiersin.orgnih.gov
Intracellular Cytokine Staining (ICS) followed by flow cytometry offers a multiparametric approach. nih.govfrontiersin.org After stimulation, cells are treated with a protein transport inhibitor, causing cytokines to accumulate inside the cell. frontiersin.org The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). frontiersin.orgnih.gov This method not only quantifies the frequency of responding cells but also allows for the characterization of the phenotype of the cytokine-producing cells and the assessment of polyfunctionality (the ability of a single T cell to produce multiple cytokines), which is often correlated with more effective immune responses. nih.gov
| Assay | Principle | Key Findings for CTAG1B | Advantages & Disadvantages |
| ELISPOT | Measures frequency of cytokine-secreting cells at a single-cell level. | Detected strong IFN-γ reactivity in 10 of 27 patients with CTAG1B-positive tumors. nih.gov Induced strong T-cell responses to peptide p134–148 in 11% of tested patients. nih.gov | Advantages: High sensitivity, quantitative. Disadvantages: Provides information on only one function (secretion of a specific cytokine). |
| ICS | Detects intracellular cytokine accumulation via flow cytometry. | Detected low-frequency CD4+ T-cell responses in 5 of 11 seronegative patients after in vitro stimulation. nih.gov Showed that CD8+ T-cells were the major producers of IFN-γ upon stimulation. frontiersin.org | Advantages: Multiparametric (phenotype and multiple cytokines simultaneously), identifies polyfunctional cells. Disadvantages: Can be less sensitive than ELISPOT, more complex data analysis. frontiersin.org |
**preclinical Immunotherapeutic Strategies Targeting Cancer/testis Antigen 1 89 100 **
Peptide-Based Vaccine Platforms Utilizing Cancer/Testis Antigen 1 (89-100) Epitopes
Peptide-based vaccines represent a direct approach to immunotherapy, utilizing short amino acid sequences (epitopes) from tumor-associated antigens (TAAs) like MAGE-A1 to activate and expand tumor-specific T cells. fredhutch.orgdrugtargetreview.comnih.gov The core concept is to present these epitopes to the immune system, particularly to antigen-presenting cells (APCs), to trigger a robust cytotoxic T lymphocyte (CTL) response against cancer cells presenting the same epitope on their surface. nih.govresearchgate.net The MAGE-A1 (89-100) peptide, among other MAGE-A1 derived peptides, has been investigated for its immunogenic potential in such vaccine formulations. nih.gov
To overcome the inherently low immunogenicity of synthetic peptides, various adjuvant systems and delivery vehicles are incorporated into vaccine formulations. These components are critical for stimulating a strong and durable immune response.
Adjuvants: These substances enhance the body's immune response to an antigen. For MAGE-A peptide vaccines, commonly studied adjuvants include:
Granulocyte-macrophage colony-stimulating factor (GM-CSF): This cytokine helps to recruit and activate APCs at the vaccination site. nih.gov
Montanide ISA-51: A water-in-oil emulsion that creates an antigen depot, allowing for a slow release of the antigen and prolonged stimulation of the immune system. nih.govjci.org Clinical studies have shown that MAGE-A1 peptides, such as MAGE-A1(96-104), are immunogenic when administered with GM-CSF and Montanide ISA-51. nih.gov
Toll-Like Receptor (TLR) Agonists: Molecules like monophosphoryl lipid A (MPL) and CpG oligodeoxynucleotides activate APCs through TLRs, promoting a Th1-type immune response, which is crucial for anti-tumor cytotoxicity. vax-before-travel.comfrontiersin.org
Delivery Vehicles: These systems protect the peptide antigen from degradation and facilitate its uptake by APCs.
Dendritic Cells (DCs): These are potent APCs that can be isolated from a patient, loaded with MAGE-A1 peptides ex vivo, and then re-infused. springer.comasco.org This strategy ensures efficient antigen presentation. In a phase I trial for pediatric cancers, DCs were pulsed with a cocktail of peptides including those from MAGE-A1 and MAGE-A3. drugtargetreview.comasco.org
Nanoparticles and Liposomes: These microscopic particles can encapsulate peptide antigens, protecting them and enhancing their delivery to APCs. researchgate.netmdpi.com For instance, the PRINT (Particle Replication In Non-wetting Templates) technology has been used to co-encapsulate the MAGE-A3 protein with a TLR agonist in nanoparticles, significantly boosting T-cell responses in preclinical models. mdpi.com
Viral Vectors: DNA vaccines, a form of gene-based vaccination, can be delivered into cells using methods like electroporation, which uses electrical pulses to create temporary pores in cell membranes for DNA uptake. jci.orgbmj.com
The effectiveness of MAGE-A1-targeting vaccines has been evaluated in various preclinical animal models, yielding promising results in terms of both immune activation and anti-tumor activity.
One notable approach involved a designer DNA vaccine encoding a consensus MAGE-A sequence, designed to elicit cross-reactive immunity against multiple MAGE-A family members, including MAGE-A1. springer.combmj.com In a transgenic mouse model of melanoma, this DNA vaccine, delivered via electroporation, significantly slowed tumor growth and doubled the median survival time. bmj.com The immune response was characterized by robust induction of IFN-γ and TNF-α producing CD8+ T cells. bmj.com
Another strategy utilized bone marrow-derived dendritic cells (BMDCs) loaded with a mixture of MAGE-A antigens (MAGE-AX). In a mouse melanoma model, mice treated with these antigen-loaded DCs showed a significant decrease in tumor growth rate and a notable increase in survival time. tscan.com This anti-tumor effect was correlated with an increase in specific CD8+ T lymphocytes in the lymph nodes. tscan.com
The table below summarizes key findings from preclinical vaccine studies targeting MAGE-A antigens.
| Vaccine Platform | Antigen | Animal Model | Key Efficacy/Immune Response Findings | Reference |
|---|---|---|---|---|
| Consensus MAGE-A DNA Vaccine + Electroporation | Consensus sequence from multiple MAGE-A proteins | Transgenic mouse model of melanoma | Significantly slowed tumor growth; doubled median survival; induced robust CD8+ IFNγ and TNFα responses. | bmj.com |
| Dendritic Cell (DC) Vaccine | MAGE-AX (cocktail of MAGE-A1, A2, A3, A4, A6, A10) | Mouse melanoma model (B16F10 cells) | Decreased tumor growth rate; increased survival time; increased levels of CD8+ T lymphocytes in lymph nodes. | tscan.com |
| Hsp70-MAGE-A1 Fusion Protein | MAGE-A1 | Tumor-bearing mice | Significantly delayed tumor growth and improved survival time compared to antigen/adjuvant mix. | vax-before-travel.com |
| PRINT Nanoparticles | MAGE-A3 protein + TLR7/8L agonist | Pigs | Significantly enhanced CD8+ and CD4+ T cell responses, as well as B cell responses. | mdpi.com |
Adoptive T-Cell Therapy (ACT) Approaches with Cancer/Testis Antigen 1 (89-100)-Specific T Cells
Adoptive T-cell therapy (ACT) involves the ex vivo expansion and subsequent infusion of tumor-specific T cells into a patient. nih.gov For MAGE-A1, this typically involves genetically modifying a patient's own T cells to express a receptor that specifically recognizes a MAGE-A1 peptide, such as the one encompassing the 89-100 region, presented on the surface of cancer cells by HLA molecules. nih.govnih.gov
The primary ACT approach for intracellular antigens like MAGE-A1 is TCR gene therapy. This strategy involves isolating T cells from a patient and genetically engineering them to express a new T-cell receptor (TCR) that has a high affinity for a specific MAGE-A1 peptide-HLA complex. nih.gov
Preclinical studies have demonstrated the potent anti-tumor activity of MAGE-A1-specific TCR-T cells. In an orthotopic xenograft model of multiple myeloma, T cells engineered to express a MAGE-A1-specific TCR led to major anti-tumor effects, with tumor cells becoming undetectable after infusion. nih.gov Similarly, another preclinical study using a MAGE-A1 directed TCR (TK-8001) showed enhanced in vivo anti-tumor activity compared to TCRs derived from human donors.
The process often involves using lentiviral or retroviral vectors to transduce the T cells with the gene encoding the desired TCR. nih.gov These engineered T cells are then expanded to large numbers before being infused back into the patient. Preclinical validation of high-affinity MAGE-A1 TCRs has shown strong cytotoxic activity against MAGE-A1-positive cancer cell lines, with activity observed in both CD4+ and CD8+ T cells. fredhutch.org
The table below highlights key preclinical findings for MAGE-A1 TCR-T cell therapies.
| TCR Target | Vector | Preclinical Model | Key Findings | Reference |
|---|---|---|---|---|
| MAGE-A1 | Not specified | Orthotopic xenograft model of multiple myeloma (U266 cells) | Major antitumor effect; tumor cells became undetectable post-infusion. | nih.gov |
| MAGE-A1 | Not specified | MM xenograft model (U266 cells) | Treatment with MAGE-A1-TCR T cells reduced tumor outgrowth in vivo. | |
| MAGE-A1 (TK-8001) | MyT Platform | In vivo models | Demonstrated high binding affinity and specificity; enhanced in vivo anti-tumor activity. | |
| MAGE-A1 | Lentiviral Vector (LVV) | MAGE-A1+ cell lines | Strong cytotoxicity; active in both CD4+ and CD8+ T cells. | fredhutch.org |
| MAGE-A1 A*01:01 epitope | Not specified | Xenograft mouse model (NCI H1703 cells) | TCR-expressing T cells displayed cytotoxicity towards MAGE-A1 expressing cell lines. |
Conventional Chimeric Antigen Receptor (CAR) T-cell therapy is designed to target antigens present on the cell surface, as CARs typically use an antibody-derived single-chain variable fragment (scFv) for antigen recognition. nih.gov This presents a challenge for targeting intracellular proteins like MAGE-A1.
However, research has revealed that a surface epitope of MAGE-A1 can be expressed on certain cancer cells, such as lung adenocarcinoma. springer.com This discovery has enabled the development of a MAGE-A1-specific CAR. In preclinical studies, these MAGE-A1-CAR-T cells demonstrated cytotoxic activity both in vitro and in vivo. springer.com They were able to infiltrate MAGE-A1-positive tumors and specifically inhibit the growth of lung adenocarcinoma xenografts in nude mice. springer.com
Furthermore, innovative "TCR-like" CARs are being developed. These constructs are engineered to recognize intracellular peptide fragments, like those from MAGE-A1, when they are presented on the cell surface by MHC molecules, thereby bridging the gap between CAR-T therapy and intracellular targets.
Gene Therapy and Oncolytic Virus Strategies Incorporating MAGE-A1 Antigens
Gene therapy and oncolytic viruses represent alternative strategies to induce or enhance anti-tumor immunity against MAGE-A1. These approaches can be designed to force tumor cells to express the MAGE-A1 antigen, thereby "painting" them for destruction by the immune system.
DNA Vaccines: As a form of gene therapy, DNA vaccines involve introducing a plasmid containing the gene for a specific antigen, such as MAGE-A1, into the body. vax-before-travel.combmj.com The patient's own cells then take up the DNA and produce the MAGE-A1 protein, which can be processed and presented by APCs to initiate an immune response. vax-before-travel.comnih.gov Preclinical studies with a consensus MAGE-A DNA vaccine have shown significant anti-tumor activity. springer.combmj.com
Oncolytic Viruses: These are viruses that are naturally occurring or genetically engineered to preferentially infect and kill cancer cells. They can be further "armed" by inserting genes for therapeutic proteins, such as tumor antigens. For example, oncolytic viruses like adenovirus and the Maraba virus have been engineered to express MAGE-A3. This strategy, known as a prime-boost vaccination, involves first priming the immune system with an adenovirus vector expressing the antigen (e.g., Ad-MAGEA3) and then boosting with the oncolytic Maraba virus also expressing the antigen (MG1-MAGEA3). This approach has been shown to induce potent tumor-specific immune responses in preclinical models and is being investigated in clinical trials for MAGE-A3 positive tumors. This platform could theoretically be adapted to express MAGE-A1 to target a different subset of tumors.
Combination Immunotherapy Approaches in Preclinical Settings
A prominent strategy involves the use of epigenetic modulating agents, specifically hypomethylating agents, to increase the expression of NY-ESO-1 on cancer cells. amegroups.orgnih.gov Since the expression of many cancer/testis antigens is regulated by DNA methylation, these agents can unmask the NY-ESO-1 target, making tumors more visible to the immune system. amegroups.orgnih.gov Preclinical studies have demonstrated that treatment with demethylating agents like decitabine (B1684300) (5-aza-2'-deoxycytidine) can induce or upregulate NY-ESO-1 expression in tumor cells. nih.govoncology-central.com This increased antigen expression subsequently enhances the efficacy of NY-ESO-1-targeted immunotherapies, such as cytotoxic T lymphocyte (CTL)-mediated killing of tumor cells. nih.gov In a mouse model for glioblastoma, pretreating tumor-bearing mice with decitabine to induce NY-ESO-1 expression before the administration of genetically modified T-cells targeting NY-ESO-1 resulted in a cure rate of nearly 50%. oncology-central.com
Another major avenue of preclinical investigation is the combination of NY-ESO-1 targeted therapies with immune checkpoint inhibitors. nih.govnih.gov Tumor cells can evade immune attack by exploiting checkpoint pathways that suppress T-cell activity. ijms.info Antibodies that block these checkpoint proteins, such as Programmed cell death protein 1 (PD-1) or its ligand (PD-L1), can restore the anti-tumor immune response. ijms.info Preclinical studies have shown that combining an NY-ESO-1 vaccine with an anti-PD-1 monoclonal antibody leads to promising tumor suppression. nih.gov This synergistic effect is based on the principle that the vaccine primes and activates NY-ESO-1-specific T-cells, while the checkpoint inhibitor removes the brakes on their activity, allowing for a more potent and sustained attack on the tumor. ijms.infosemanticscholar.org This approach has shown superior tumor clearance and survival in murine models compared to anti-PD-1 monotherapy. frontiersin.org
Furthermore, combining different types of immunotherapies has shown promise in preclinical models. This includes pairing NY-ESO-1 vaccines with adoptive T-cell therapy or with other immune-stimulating agents. nih.govfrontiersin.org For instance, a vaccine containing a fusion protein of NY-ESO-1 and a molecule targeting the DEC-205 receptor on dendritic cells (CDX-1401) was combined with a recombinant human Flt3 ligand (CDX-301). nih.gov The Flt3 ligand works to expand the population of dendritic cells, thereby enhancing the subsequent immune response generated by the NY-ESO-1 vaccine. nih.gov Similarly, the use of potent adjuvants in vaccine formulations has been shown to significantly increase both humoral and cellular immune responses, leading to reduced tumor burden in mouse models. nih.gov
Table 1: Preclinical Combination Immunotherapy Targeting NY-ESO-1
| Combination Strategy | Therapeutic Agents | Cancer Model | Key Preclinical Findings | Reference(s) |
|---|---|---|---|---|
| Epigenetic Modulation + Adoptive Cell Therapy | Decitabine + NY-ESO-1-specific T-cells | Glioblastoma (mouse model) | Decitabine induced NY-ESO-1 expression on tumor cells, making them susceptible to the engineered T-cells. The combination led to a nearly 50% curative rate. | oncology-central.com |
| Epigenetic Modulation + Peptide Vaccine | Decitabine + NY-ESO-1 peptide/montanide vaccine | Epithelial Ovarian Carcinoma | Co-administration resulted in increased NY-ESO-1 expression and enhanced immune recognition. Disease stabilization was observed. | amegroups.org |
| Vaccine + Checkpoint Inhibitor | NY-ESO-1 vaccine + Anti-PD-1 monoclonal antibody | Not specified | The combination exhibited promising tumor suppression, suggesting a synergistic effect. | nih.gov |
| Vaccine + Adjuvant | NY-ESO-1 vaccine + APH (adjuvant) | Melanoma (mouse model) | Significantly increased humoral and cellular responses and reduced the melanoma burden. | nih.gov |
| Vaccine + Dendritic Cell Expansion | CDX-1401 (NY-ESO-1 fusion protein) + CDX-301 (Flt3 ligand) | Not specified | Pretreatment with CDX-301 increased dendritic cell populations, enhancing the immune response to the NY-ESO-1 vaccine. | nih.gov |
**computational and Bioinformatics Approaches in Cancer/testis Antigen 1 89 100 Research**
In Silico Prediction of MHC Binding and T-Cell Epitopes
The initial step in T-cell-mediated immunity is the binding of a peptide fragment to a Major Histocompatibility Complex (MHC) molecule. immudex.com Predicting this interaction is a cornerstone of vaccine design and immunotherapy research. Various computational methods have been developed to forecast the binding affinity between peptides and MHC molecules, a critical event for a peptide to be recognized as a T-cell epitope. nih.gov
These predictive tools often employ machine learning algorithms, such as support vector machines (SVR) and artificial neural networks, trained on large datasets of experimentally validated binding peptides. nih.govbiorxiv.org Methods like SVRMHC provide quantitative predictions of binding affinities. nih.gov Other approaches utilize position-specific scoring matrices (PSSMs) to identify peptides that share sequence motifs known to favor binding to specific MHC alleles. researchgate.net The development of deep learning techniques has further enhanced the accuracy of these predictions. biorxiv.org
Servers and algorithms like RANKPEP and MHCpred are widely used to screen protein sequences for potential MHC-I binding epitopes. researchgate.net These tools have been instrumental in identifying candidate T-cell epitopes from various tumor-associated antigens. nih.gov For instance, in the context of developing multi-epitope vaccines, such predictive tools are used to map potential CD4+ and CD8+ T-cell epitopes from the full-length amino acid sequences of cancer-testis antigens like MAGE-A3 and MAGE-A4. nih.gov The accuracy of these non-linear predictors often surpasses that of matrix-based methods. nih.gov
It is important to note that while these in silico predictions are powerful for initial screening, experimental validation remains crucial. Not all high-affinity MHC binders will elicit a T-cell response. nih.gov
Molecular Dynamics and Structural Modeling of Peptide-MHC-TCR Interactions
Understanding the three-dimensional structure and dynamic behavior of the peptide-MHC-T-cell receptor (TCR) complex is vital for deciphering the molecular basis of immune recognition. Molecular dynamics (MD) simulations and structural modeling provide atomic-level insights into these interactions.
The crystal structure of the HLA-A1:MAGE-A1 complex has been determined, revealing the conformation of the MAGE-A1 peptide within the binding groove of the MHC molecule. nih.govfree.fr The peptide, with the sequence EADPTGHSY, is anchored in the groove, while its central portion is more loosely bound. free.fr This structure provides a static snapshot of the complex.
MD simulations complement this structural data by revealing the dynamic nature of these molecules. biologists.com Studies have shown that the presence and sequence of the bound peptide can significantly influence the flexibility and motions of the MHC protein, a phenomenon known as dynamically driven allostery. frontiersin.org These peptide-dependent dynamic changes can affect the recognition by TCRs and other immune receptors. frontiersin.org For example, simulations have indicated that in the absence of a peptide, the helices of the MHC binding groove exhibit increased mobility. biologists.com
Furthermore, structural modeling and MD simulations are used to study the interaction between the peptide-MHC complex and the TCR. The structure of the HLA-A1:MAGE-A1 complex bound to a TCR-like antibody fragment (Fab-Hyb3) has been elucidated, showing how the antibody recognizes the peptide and the MHC helices. nih.govrcsb.org Such studies reveal that binding can induce conformational changes in the MHC molecule. nih.gov Cryo-electron microscopy (cryoEM) is also emerging as a powerful tool for determining the structure of full-length TCR-CD3 complexes bound to their pMHC ligands, providing a more complete picture of the recognition event at the cell surface. biorxiv.org
| Complex Component | Key Structural/Dynamic Features | Significance | References |
|---|---|---|---|
| MAGE-A1 peptide (89-100) | Anchored at ends, with a looser central section within the MHC groove. | Presents a specific surface for TCR recognition. | free.fr |
| HLA-A1 (MHC Class I) | Peptide binding induces conformational stability; helices flanking the binding groove show dynamic changes. | Peptide sequence tunes MHC dynamics, influencing TCR interaction. | nih.govbiologists.comfrontiersin.org |
| T-Cell Receptor (TCR) | Recognizes a composite surface of both the peptide and the MHC helices. | Determines the specificity of the immune response. | biorxiv.org |
Analysis of Large-Scale Genomic and Proteomic Data for MAGE-A1 Expression
The identification of MAGE-A1 as a cancer-testis antigen stems from observations of its expression pattern: present in tumors and testicular germ cells but largely absent from other normal tissues. aacrjournals.orgnih.gov Large-scale genomic and proteomic analyses, leveraging databases like The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project, have been crucial in refining our understanding of MAGE-A1 expression across various cancers and normal tissues. nih.govproteinatlas.orgbmj.com
These comprehensive datasets allow for systematic screening of gene and protein expression. For instance, RNA sequencing data from TCGA can be analyzed to determine MAGE-A1 transcript levels in different tumor types and subtypes, and to correlate expression with clinical outcomes. nih.govyoutube.com Studies have analyzed MAGE-A family gene expression in various cancers, including breast cancer, head and neck squamous cell carcinoma, and lung cancer, often linking expression to prognosis. nih.govnih.govnih.gov
Proteomic approaches, primarily using mass spectrometry, provide direct evidence of protein expression. biorxiv.orgbiorxiv.org These methods can confirm that the MAGE-A1 gene is translated into protein in tumor tissues. nih.gov A computational meta-analysis of proteomics data can help characterize the protein abundance of cancer-testis antigens in both healthy and tumor tissues, corroborating transcriptomic findings. biorxiv.orgbiorxiv.org However, discrepancies can exist between mRNA and protein levels, highlighting the importance of post-transcriptional regulation and the need for integrated genomic and proteomic analyses. researchgate.net
Bioinformatic pipelines are being developed to reliably identify cancer-testis genes by integrating expression data from tumor and normal tissue databases, including assessing the lack of expression in the thymus to predict higher immunogenicity. bmj.com Such analyses have confirmed the tumor-restricted expression of many MAGE family members, reinforcing their potential as targets for immunotherapy. nih.govnih.gov
| Data Source | Type of Analysis | Key Findings for MAGE-A1/MAGE-A Family | References |
|---|---|---|---|
| The Cancer Genome Atlas (TCGA) | Genomic (RNA-seq) | Reveals MAGE-A1 expression across various cancer types; allows correlation with clinical data and patient outcomes. | nih.govproteinatlas.orgyoutube.com |
| Genotype-Tissue Expression (GTEx) | Genomic (RNA-seq) | Confirms restricted expression of MAGE-A1 in normal tissues, primarily the testis. | bmj.com |
| Proteomics Databases (e.g., Human Protein Atlas) | Proteomic (Mass Spectrometry, Immunohistochemistry) | Provides direct evidence of MAGE-A1 protein expression in tumors and confirms its absence in most normal tissues. | nih.gov |
| Multi-Omics Integration | Combined Genomic and Proteomic Analysis | Offers a more complete picture of gene regulation and identifies potential discrepancies between transcript and protein levels. | researchgate.net |
**emerging Concepts and Future Directions in Cancer/testis Antigen 1 89 100 Research**
Elucidating Novel Functional Roles of MAGE-A1 Beyond Immunogenicity
While the immunogenic properties of MAGE-A1 are well-established, recent research has begun to uncover its functional roles in cancer biology, extending beyond its ability to trigger an immune response. These findings suggest that MAGE-A1 is not merely a passive marker of malignancy but an active participant in tumorigenesis.
MAGE-A1, along with other MAGE family members, has been implicated in several key cellular processes that contribute to cancer development and progression. nih.gov These proteins can influence cell proliferation, apoptosis (programmed cell death), and cell motility. nih.govpatsnap.com For instance, some studies have shown that MAGE-A proteins can interact with and modulate the function of tumor suppressor proteins like p53, thereby promoting cancer cell survival. frontiersin.orgnih.gov
A significant emerging theme is the role of MAGE proteins as regulators of E3 ubiquitin ligases. nih.govnih.govnih.gov E3 ubiquitin ligases are crucial enzymes that "tag" other proteins for degradation. By interacting with these ligases, MAGE-A1 can alter their substrate specificity, leading to the breakdown of proteins that would normally suppress tumor growth. nih.gov For example, MAGE-A1 has been shown to stimulate the E3 ubiquitin ligase activity of TRIM31. nih.gov This interaction enhances the degradation of specific target proteins, contributing to a cellular environment that is more favorable for cancer growth. nih.govnih.gov
Furthermore, MAGE-A proteins have been associated with cancer stem cell-like properties. nih.gov Cancer stem cells are a subpopulation of tumor cells that are believed to be responsible for tumor initiation, maintenance, and recurrence. The enrichment of MAGE-A proteins in these cells suggests a role in maintaining their self-renewal and tumorigenic potential. nih.gov
The diverse functions of MAGE-A1 are summarized in the table below:
| Functional Role | Mechanism of Action | Impact on Cancer |
| Regulation of Cell Cycle | Interacts with proteins like Skp2 and cyclin A. nih.gov | Promotes uncontrolled cell proliferation. |
| Inhibition of Apoptosis | Interacts with and suppresses the function of tumor suppressor proteins like p53. frontiersin.orgnih.gov | Enhances cancer cell survival. |
| Modulation of Ubiquitination | Acts as a scaffold for E3 ubiquitin ligases, altering their substrate specificity. nih.govnih.govnih.gov | Leads to the degradation of tumor-suppressive proteins. |
| Promotion of Metastasis | Enhances cell motility and invasiveness. nih.gov | Increases the potential for cancer to spread. |
| Association with Cancer Stem Cells | Enriched in cancer stem cell-like populations. nih.gov | Contributes to tumor initiation and recurrence. |
These findings highlight that MAGE-A1 is a multifaceted protein with significant roles in cancer biology, making it an even more compelling target for therapeutic intervention.
Strategies for Overcoming Tumor Immune Evasion Mechanisms Related to MAGE-A1
Despite the promise of targeting MAGE-A1, tumors have developed sophisticated mechanisms to evade the immune system. A major challenge in cancer immunotherapy is overcoming these evasive strategies.
One of the primary ways tumors escape immune recognition is by downregulating the expression of antigens like MAGE-A1 or the Major Histocompatibility Complex (MHC) molecules required to present them to T-cells. numberanalytics.com This makes the cancer cells "invisible" to the immune system. To counteract this, researchers are exploring strategies to upregulate the expression of MAGE-A1 and other tumor-associated antigens. The use of demethylating agents, such as 5-aza-2'-deoxycytidine, has shown promise in inducing the expression of MAGE-A1 in cancer cells. nih.govmdpi.com This effect can be further enhanced by combining these agents with histone deacetylase (HDAC) inhibitors. nih.gov
Another strategy involves combining MAGE-A1-targeted therapies with other immunotherapies, such as immune checkpoint inhibitors. numberanalytics.comnumberanalytics.com Immune checkpoints are molecules that act as "brakes" on the immune system to prevent excessive inflammation. numberanalytics.com Tumors can exploit these checkpoints to suppress the anti-tumor immune response. numberanalytics.com By blocking these checkpoints with drugs like anti-PD-1 or anti-CTLA-4 antibodies, the immune system can be unleashed to more effectively attack cancer cells expressing MAGE-A1. numberanalytics.comnumberanalytics.com
Furthermore, adoptive T-cell therapies, such as those using T-cell receptors (TCRs) or Chimeric Antigen Receptors (CARs) engineered to recognize the MAGE-A1 (89-100) peptide, are being developed. patsnap.comnih.gov These therapies involve isolating a patient's own T-cells, genetically modifying them to target MAGE-A1, and then reinfusing them back into the patient. nih.gov To enhance the efficacy of these cellular therapies, they are often combined with lymphodepleting chemotherapy, which reduces the number of other immune cells that might compete with or suppress the engineered T-cells. ascopubs.org
The development of multi-target therapies is also a promising approach. Given the heterogeneity of antigen expression within a tumor, targeting a single antigen may not be sufficient. tscan.com Therefore, combining MAGE-A1-targeted therapies with those directed at other tumor antigens could lead to more durable responses. bmj.com
| Immune Evasion Mechanism | Therapeutic Strategy | Rationale |
| Downregulation of MAGE-A1 Expression | Treatment with demethylating agents (e.g., 5-aza-2'-deoxycytidine) and HDAC inhibitors. nih.govmdpi.com | Induces or increases the expression of MAGE-A1 on tumor cells, making them more visible to the immune system. |
| Immune Checkpoint Activation | Combination therapy with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4). numberanalytics.comnumberanalytics.com | Blocks the inhibitory signals that tumors use to suppress the anti-tumor immune response. |
| Insufficient T-cell Response | Adoptive T-cell therapy (TCR and CAR-T cells) targeting MAGE-A1. patsnap.comnih.govnih.gov | Provides the patient with a large number of T-cells specifically engineered to recognize and kill MAGE-A1-positive cancer cells. |
| Tumor Heterogeneity | Combination of MAGE-A1-targeted therapies with therapies targeting other tumor antigens. tscan.combmj.com | Addresses the presence of different cancer cell populations within a tumor, some of which may not express MAGE-A1. |
Investigation of Cancer/Testis Antigen 1 (89-100) in Non-Malignant Conditions
While the primary focus of MAGE-A1 research has been on its role in cancer, there is emerging evidence suggesting its potential involvement in certain non-malignant conditions. This research is still in its early stages, but it opens up new avenues for understanding the broader biological functions of this protein family.
Some studies have detected the expression of MAGE-A1 in the context of inflammation. For example, MAGE-A1 has been found in the joints of patients with juvenile arthritis, suggesting a possible role in the inflammatory process. nih.gov Additionally, auto-antibodies against another MAGE family member, MAGE-B2, have been identified in patients with systemic lupus erythematosus, an autoimmune disease. nih.gov
Furthermore, a study on peripheral lung tumors found that MAGE A1-10 was expressed in 53.9% of specimens from non-malignant cells. nih.gov This finding suggests that the expression of MAGE-A1 is not exclusively limited to cancerous tissue and may be present in certain non-cancerous inflammatory or reactive conditions. nih.govnih.gov
The physiological functions of MAGE proteins are also being explored in non-pathological contexts. For instance, MAGE-A proteins are believed to play a role in spermatogenesis and embryonic development. nih.gov They have also been detected in the developing central nervous system, indicating a potential role in neuronal development. nih.gov
These preliminary findings warrant further investigation to clarify the specific roles of MAGE-A1 in these non-malignant conditions and to understand the mechanisms that regulate its expression outside of cancer and the testes.
Development of Advanced Biomarkers for MAGE-A1 Expression and Immunogenicity
The success of MAGE-A1-targeted therapies relies heavily on the accurate identification of patients whose tumors express this antigen. Therefore, the development of robust and reliable biomarkers for MAGE-A1 expression and immunogenicity is a critical area of research.
Currently, methods such as immunohistochemistry (IHC) and reverse transcription-polymerase chain reaction (RT-PCR) are used to detect MAGE-A1 expression in tumor tissues. bmj.comasco.org However, these methods have limitations. For example, tumor heterogeneity can lead to sampling errors, where a biopsy may not be representative of the entire tumor. frontiersin.org
To address these challenges, researchers are working on more advanced biomarker strategies. One approach is the development of highly specific monoclonal antibodies for use in IHC, which can provide detailed information about the spatial distribution and homogeneity of MAGE-A1 expression within a tumor. bmj.com An in-depth analysis of over 5,000 tumor biopsies using a specific MAGE-A1 antibody confirmed its significant expression in various major tumor types and a consistent distribution between primary tumors and metastases. bmj.com
Liquid biopsies, which involve the analysis of circulating tumor cells (CTCs) or circulating tumor DNA (ctDNA) in the blood, offer a non-invasive way to assess MAGE-A1 expression and monitor treatment response. The detection of MAGE-A gene expression in lymph nodes, even in those considered non-metastatic by standard pathology, suggests the potential of molecular techniques for more sensitive cancer detection. frontiersin.org
Furthermore, there is a need for biomarkers that can predict not just the expression of MAGE-A1, but also the patient's ability to mount an effective immune response against it. This includes assessing the patient's HLA type, as the MAGE-A1 (89-100) peptide is presented by specific HLA molecules, such as HLA-A*02:01. ascopubs.org Analyzing the presence of pre-existing T-cells that recognize MAGE-A1 could also be a valuable prognostic indicator.
Emerging biomarker strategies include:
Highly specific monoclonal antibodies for IHC: To improve the accuracy and detail of MAGE-A1 protein detection in tissue. bmj.com
Liquid biopsies (CTCs and ctDNA): For non-invasive detection and monitoring of MAGE-A1 expression.
Gene expression profiling: To identify gene signatures associated with MAGE-A1 expression and immunogenicity. numberanalytics.com
HLA typing: To identify patients with the appropriate HLA molecules for presenting the MAGE-A1 (89-100) peptide. ascopubs.org
T-cell receptor (TCR) sequencing: To identify and quantify MAGE-A1-specific T-cells in a patient's blood.
Integration of Multi-Omics Data to Understand MAGE-A1 Biology
To gain a comprehensive understanding of the complex biology of MAGE-A1, researchers are increasingly turning to multi-omics approaches. This involves integrating data from various "omics" fields, such as genomics, transcriptomics, proteomics, and epigenomics. youtube.com
By combining these different layers of biological information, scientists can build more complete models of how MAGE-A1 functions and how its expression is regulated. For example, integrating genomic data can identify genetic alterations that lead to MAGE-A1 re-expression in cancer, while epigenomic data can reveal the role of DNA methylation and histone modifications in controlling its gene activity. nih.govmdpi.com
Proteomic studies, including targeted and global approaches, have identified numerous proteins that interact with MAGE-A1, providing insights into the cellular pathways it influences. nih.gov For instance, the interaction with E3 ubiquitin ligases was discovered through such proteomic analyses. nih.gov
Multi-omics data can also be used to identify novel biomarkers and therapeutic targets. By correlating MAGE-A1 expression with other molecular features of a tumor, it may be possible to identify patients who are most likely to respond to MAGE-A1-targeted therapies. aging-us.comarxiv.org Furthermore, understanding the broader molecular context in which MAGE-A1 operates can reveal new vulnerabilities in cancer cells that can be exploited for therapeutic purposes.
The integration of multi-omics data is a powerful approach that holds great promise for advancing our understanding of MAGE-A1 and for developing more effective and personalized cancer treatments.
Q & A
Basic Research Questions
Q. What standardized methods are recommended for detecting CAGE1 expression in tumor tissues, and how can reproducibility be ensured?
- Methodology : Use immunohistochemistry (IHC) with validated antibodies (e.g., Invitrogen’s CAGE1 Polyclonal Antibody ), ensuring protocols include heat-mediated antigen retrieval with Tris-EDTA buffer (pH 9.0) and appropriate controls (e.g., paraffin-embedded testis tissue as a positive control) . Include negative controls (e.g., isotype-matched IgG) to rule out nonspecific binding. Quantitative reverse transcription PCR (qRT-PCR) or RNA-seq can complement protein-level data, with normalization to housekeeping genes like GAPDH .
- Reproducibility : Follow AR journal guidelines for clear experimental descriptions, including magnification, specimen details, and preparation techniques in figure legends .
Q. How do researchers validate the specificity of antibodies targeting CAGE1 in IHC and Western blot assays?
- Validation Steps :
Knockdown/knockout controls : Use siRNA or CRISPR-Cas9 to reduce CAGE1 expression and confirm loss of antibody signal .
Cross-reactivity checks : Test antibodies against recombinant CAGE1 protein (e.g., Baculovirus-derived CTAG1A ) and unrelated antigens.
Multi-clonal validation : Compare results across monoclonal and polyclonal antibodies (e.g., Proteintech’s DNAJB1 antibody protocols ).
- Documentation : Report antibody dilution ratios, incubation times, and batch numbers as per AntiCancer Research’s submission guidelines .
Q. What are the common confounding factors when analyzing CAGE1 expression across cancer types, and how can they be mitigated?
- Confounders : Tumor heterogeneity, stromal contamination, and epigenetic variability (e.g., DNA methylation silencing ).
- Mitigation Strategies :
- Laser-capture microdissection to isolate pure tumor cells.
- Use of methylation-specific PCR to assess promoter status .
- Normalize expression data to tumor cellularity via pathologist-reviewed H&E slides .
Advanced Research Questions
Q. How should preclinical studies be designed to evaluate CAGE1-derived peptides for T-cell immunotherapy?
- Experimental Design :
Antigen selection : Prioritize peptides predicted to bind HLA-A1 or HLA-A2 (e.g., using NetMHCpan ).
In vitro validation : Co-culture peptide-pulsed dendritic cells with autologous T-cells to assess interferon-γ secretion .
In vivo models : Use HLA-transgenic mice inoculated with CAGE1-expressing tumors, monitoring tumor regression post-adoptive T-cell transfer .
- Controls : Include irrelevant peptides (e.g., NY-ESO-1 ) and assess off-target toxicity in normal tissues .
Q. What strategies address contradictory findings in CAGE1’s role in immune evasion versus pro-inflammatory signaling?
- Analytical Frameworks :
Context-dependent analysis : Evaluate tumor microenvironment (TME) factors (e.g., PD-L1 status, TIL density) via multiplex IHC .
Epigenetic profiling : Correlate CAGE1 expression with DNA methyltransferase (DNMT) inhibitors (e.g., 5-aza-2′-deoxycytidine) to distinguish intrinsic vs. induced immunogenicity .
Single-cell RNA-seq : Resolve subpopulations of CAGE1+ cells with divergent immune signatures .
- Data Harmonization : Use meta-analysis tools (e.g., RevMan) to aggregate datasets from TCGA and GEO, adjusting for batch effects .
Q. What statistical approaches are recommended for correlating CAGE1 expression with clinical outcomes such as survival or treatment resistance?
- Methods :
Multivariate Cox regression : Adjust for covariates like age, stage, and treatment history .
Machine learning : Train random forest models to identify CAGE1-associated pathways (e.g., MAPK/ERK) using RNA-seq data .
Survival cutoffs : Determine optimal expression thresholds via maximally selected rank statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
